molecular formula C20H16ClN3O4S B15086504 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide CAS No. 477733-40-7

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Cat. No.: B15086504
CAS No.: 477733-40-7
M. Wt: 429.9 g/mol
InChI Key: VWFVVLRLFLFGRW-LPYMAVHISA-N
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Description

This compound (molecular formula: C20H16ClN3O4S) features a benzenesulfonamide core substituted with a 2-hydroxybenzylidene hydrazinecarbonyl group. Structural data from highlights its planar aromatic system and predicted collision cross-section (CCS) values (e.g., 197.3 Ų for [M+H]<sup>+</sup>).

Properties

CAS No.

477733-40-7

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16ClN3O4S/c21-15-9-11-16(12-10-15)29(27,28)24-18-7-3-2-6-17(18)20(26)23-22-13-14-5-1-4-8-19(14)25/h1-13,24-25H,(H,23,26)/b22-13+

InChI Key

VWFVVLRLFLFGRW-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its sulfonamide group can interact with biological macromolecules, disrupting their function .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key analogs differ in substituents on the hydrazinecarbonyl moiety:

Compound Name Substituent Molecular Formula Key Features
Target Compound 2-Hydroxybenzylidene C20H16ClN3O4S Hydroxyl group for H-bonding; predicted CCS: 197.3 Ų ([M+H]<sup>+</sup>)
4-Chloro-N-(2-{[(2E)-2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide () 2-Thienylmethylene C18H14ClN3O3S2 Thiophene ring (sulfur atom); increased lipophilicity
4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide () 2-Chloroquinoline C23H16Cl2N4O3S Extended aromatic system; dual chlorine atoms for enhanced bioactivity
Chlorsulfuron () Triazinylmethoxy C12H12ClN5O4S Agricultural herbicide; triazine group for enzyme inhibition

Key Observations :

  • The chloroquinoline derivative () has a larger molecular weight and aromatic surface area, likely improving binding to hydrophobic targets.

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s hydroxyl group enables strong O–H∙∙∙O/N interactions, akin to N-(4-hydroxyphenyl)benzenesulfonamide (), which forms intermolecular N–H∙∙∙O and O–H∙∙∙O bonds . This contrasts with the thienyl analog (), where sulfur’s lower electronegativity reduces H-bonding capacity.
  • Collision Cross-Section (CCS): The target compound’s CCS (197.3 Ų for [M+H]<sup>+</sup>) suggests a compact conformation. Thienyl or quinoline analogs may exhibit larger CCS values due to bulkier substituents, though data is unavailable .

Biological Activity

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

The compound has been synthesized through a multi-step process involving the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by further modifications to introduce the sulfonamide group. The structural characterization was performed using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography, confirming the formation and purity of the compound.

Table 1: Characterization Data

ParameterValue
Empirical FormulaC21H22ClN3O3S
Molecular Weight405.93 g/mol
Melting Point224-226 °C
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value in the micromolar range for several cancer types, including breast and lung cancer.

Case Study:
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways.

Antimicrobial Activity

The compound also displayed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of the compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cancer cell metabolism and bacterial growth regulation.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide?

Answer:
The compound is synthesized via Schiff base condensation , where a hydrazine derivative reacts with a carbonyl-containing aldehyde (e.g., 2-hydroxybenzaldehyde) in ethanol at 80°C. Key steps include:

  • Purification via recrystallization using ethanol or DMF.
  • Monitoring reaction progress by TLC or HPLC to ensure completion.
  • Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to aldehyde) to minimize side products .
    Yield improvements (typically 60–75%) can be achieved by inert atmosphere (N₂/Ar) and controlled pH (6–7) to suppress hydrolysis .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

  • UV-Vis Spectroscopy: Identifies π→π* and n→π* transitions in the hydrazone moiety (λmax ~300–350 nm) .
  • FT-IR: Confirms C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and S=O (1150–1200 cm⁻¹) bonds .
  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), hydrazine NH (δ 10–12 ppm).
    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), sulfonamide S–O (δ 55–60 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced: How can X-ray crystallography resolve tautomeric equilibria in hydrazone-based sulfonamides?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths (e.g., C=N vs. C–N) to distinguish keto-enol tautomers. For example, a C=N bond length <1.30 Å confirms enol-imine form dominance .
  • Hydrogen Bond Analysis: Intermolecular N–H⋯O and O–H⋯O interactions stabilize specific tautomers. Software like OLEX2 or SHELX refines hydrogen-bonding networks .
  • Temperature-Dependent Studies: Cooling crystals to 100 K reduces thermal motion, enhancing resolution of tautomeric features .

Advanced: What experimental designs are robust for evaluating antimicrobial activity?

Answer:

  • Broth Microdilution Assay: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Mueller-Hinton broth with 24–48 hr incubation .
  • Time-Kill Kinetics: Assess bactericidal effects by sampling at 0, 4, 8, and 24 hr post-exposure. A ≥3-log₁₀ reduction in CFU/mL indicates efficacy .
  • Synergy Testing: Combine with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How can computational chemistry predict the reactivity of the hydrazone moiety?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites. A smaller gap (~3–4 eV) correlates with higher reactivity .
  • Molecular Electrostatic Potential (MEP): Visualize charge distribution to identify regions prone to electrophilic attack (e.g., hydrazine NH group) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to model tautomeric stability .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardized Assay Protocols: Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .
  • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., Cl position, hydroxybenzylidene groups) to isolate contributions to activity. For example, para-substituted Cl enhances lipophilicity and membrane penetration .
  • Metabolic Stability Testing: Use hepatic microsomes (e.g., human S9 fraction) to assess if conflicting results arise from differential compound degradation .

Basic: What solvent systems are optimal for studying solvatochromic effects in this compound?

Answer:

  • Polar Protic Solvents (e.g., MeOH, EtOH): Induce redshift in UV-Vis spectra due to hydrogen bonding with the hydrazone group.
  • Aprotic Solvents (e.g., DMF, DMSO): Stabilize enol tautomers via dipole interactions.
  • Dielectric Constant Correlation: Plot λmax vs. solvent polarity index (ET30) to quantify solvatochromism .

Advanced: How to design a crystallization protocol for high-quality single crystals?

Answer:

  • Vapor Diffusion: Dissolve compound in DMF/EtOH (1:1) and diffuse hexane vapor at 4°C for 7–10 days .
  • Microseeding: Introduce crushed seed crystals to supersaturated solutions to control nucleation.
  • Cryoprotection: Use glycerol (20% v/v) to prevent ice formation during SCXRD data collection at 100 K .

Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?

Answer:

  • Dilution Series: Measure fluorescence intensity at concentrations ≤10 µM to avoid self-quenching.
  • Additive Screening: Incorporate β-cyclodextrin (1–5 mM) to encapsulate aromatic moieties and reduce π-π stacking .
  • Time-Resolved Fluorescence: Differentiate monomeric vs. aggregated states via lifetime decay analysis (e.g., τ₁ > τ₂ indicates aggregation) .

Advanced: How to validate the compound’s mechanism of enzyme inhibition?

Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations. A decrease in Vmax with unaltered Km suggests non-competitive inhibition .
  • Docking Simulations: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) to confirm direct interaction .

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